5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione
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Overview
Description
5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione is an organic compound characterized by the presence of an isobenzofuran-1,3-dione core with a prop-1-en-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized isoindoline-1,3-diones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(Prop-1-en-2-yl)isobenzofuran-1,3-dione can be compared with other similar compounds, such as:
5,5’-Sulfonylbis(isobenzofuran-1,3-dione): This compound features a sulfonyl group linking two isobenzofuran-1,3-dione units and has different chemical reactivity and applications.
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione: This derivative contains a phenylpropioloyl substituent and exhibits unique properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H8O3 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-prop-1-en-2-yl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H8O3/c1-6(2)7-3-4-8-9(5-7)11(13)14-10(8)12/h3-5H,1H2,2H3 |
InChI Key |
RVPADBLYJUJXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
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